molecular formula C17H11ClN2O3 B13857987 1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid

1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid

Cat. No.: B13857987
M. Wt: 326.7 g/mol
InChI Key: UYBBSEWPIBSXFC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorophenyl group, a phenyl group, and a carboxylic acid group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate can yield the corresponding hydrazide, which upon further reaction with a suitable diketone, forms the desired pyridazine derivative. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of catalysts like acetic anhydride to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones in the presence of acid or base catalysts, forming various heterocyclic compounds.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon, copper(I) iodide, and trifluoroacetic acid .

Scientific Research Applications

1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a valuable compound for various research applications.

Properties

Molecular Formula

C17H11ClN2O3

Molecular Weight

326.7 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid

InChI

InChI=1S/C17H11ClN2O3/c18-12-8-4-5-9-13(12)20-14(11-6-2-1-3-7-11)10-15(21)16(19-20)17(22)23/h1-10H,(H,22,23)

InChI Key

UYBBSEWPIBSXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=NN2C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

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